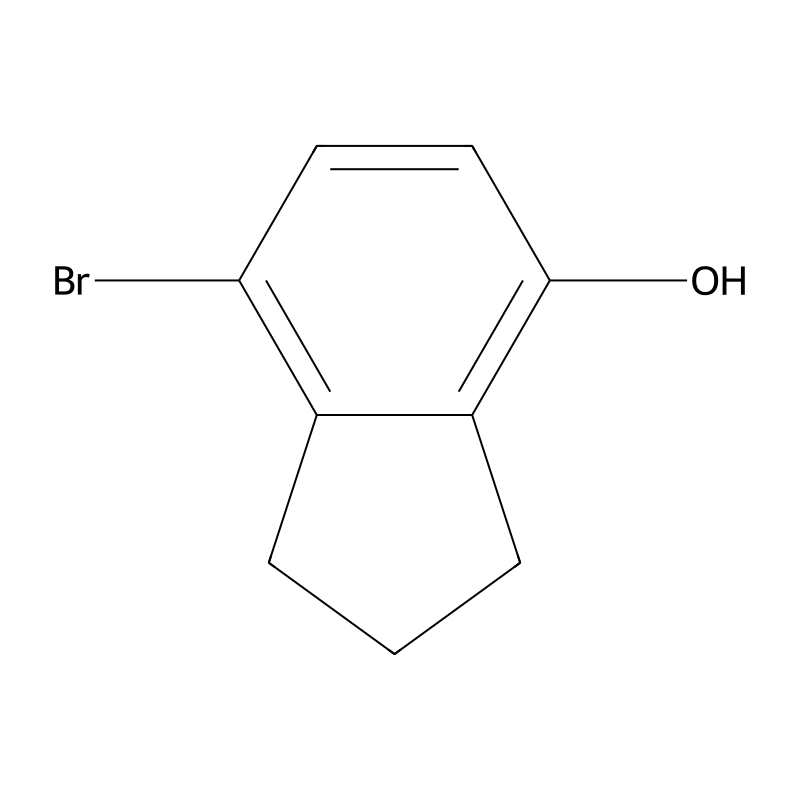

7-Bromo-2,3-dihydro-1h-inden-4-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

7-Bromo-2,3-dihydro-1H-inden-4-ol is an organic compound with the molecular formula and a molecular weight of approximately 213.07 g/mol. It features a bromine atom attached to a dihydro-indenol structure, which consists of a bicyclic system that includes a hydroxyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.

- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds using various oxidizing agents such as potassium permanganate or chromium trioxide.

- Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of different functional groups at the 7-position of the indene ring.

- Reduction Reactions: The compound can also be reduced to yield corresponding alcohols or alkanes, depending on the reagents used .

Several synthetic routes have been proposed for the preparation of 7-Bromo-2,3-dihydro-1H-inden-4-ol:

- Bromination of Dihydroindene: Starting from dihydroindene, bromination can be performed using bromine in an inert solvent at low temperatures to selectively introduce the bromine atom at the 7-position.

- Hydroxylation: Following bromination, hydroxylation can be achieved through reactions with oxidizing agents that introduce the hydroxyl group at the 4-position.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including alkylation and rearrangement reactions to achieve the desired structure .

7-Bromo-2,3-dihydro-1H-inden-4-ol has potential applications in:

- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.

- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

- Research: In studies focused on understanding structure-activity relationships in drug design .

Several compounds share structural similarities with 7-Bromo-2,3-dihydro-1H-inden-4-ol. Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol | 83808-19-9 | 1.00 |

| 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol | 1956331-77-3 | 0.98 |

| 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | 92013-31-5 | 0.98 |

| 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | 83882108–2 | 0.95 |

Uniqueness

What sets 7-Bromo-2,3-dihydro-1H-inden-4-ol apart from these similar compounds is its specific substitution pattern and functional groups that may confer unique reactivity and biological properties. The presence of both the bromine atom and hydroxyl group in this configuration allows for distinct chemical behavior compared to its analogs.